2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Coupling with Isoindole-1,3-dione: The final step involves coupling the trifluoromethylated pyrazole with isoindole-1,3-dione, which can be achieved through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and isoindole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazole and isoindole rings contribute to the compound’s binding affinity and specificity for various receptors and enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(methyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 2-{[4-(fluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 2-{[4-(chloromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The presence of the trifluoromethyl group in 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione distinguishes it from similar compounds. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H8F3N3O2 |
---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)-1H-pyrazol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)9-5-17-18-10(9)6-19-11(20)7-3-1-2-4-8(7)12(19)21/h1-5H,6H2,(H,17,18) |
InChI Key |
OODIDZKQLZQKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=NN3)C(F)(F)F |
Origin of Product |
United States |
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